Sjg-136 - 232931-57-6

Sjg-136

Catalog Number: EVT-283031
CAS Number: 232931-57-6
Molecular Formula: C31H32N4O6
Molecular Weight: 556.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SJG-136 (also known as SG2000 and BN2629) is a synthetic, sequence-selective DNA minor groove cross-linking agent belonging to the pyrrolo[2,1-c][1,4]benzodiazepine (PBD) family. [, ] PBDs were originally discovered as natural products isolated from various Streptomyces species. [, ] SJG-136 is a dimer composed of two identical PBD units linked through their C8 positions by a propanedioxy linker. [] This structure enables SJG-136 to bind to specific DNA sequences and form interstrand cross-links, preventing DNA replication and transcription, ultimately leading to cell death. [, , , , , ] SJG-136 has shown promising antitumor activity in preclinical studies and is currently being investigated in Phase II clinical trials. [, , , , , , , ]

Future Directions
  • Further elucidating its mechanism of action: While DNA cross-linking is the primary mechanism, further studies are needed to fully understand its interaction with other cellular targets and pathways, including transcription factors and DNA repair proteins. [, , , ]
  • Optimizing its pharmacological properties: Research efforts are focused on developing SJG-136 analogs with improved pharmacological properties, such as increased water solubility, enhanced potency, and reduced off-target toxicity. [, ]
  • Developing targeted therapies: The use of SJG-136 as a payload in ADCs and other targeted drug delivery systems holds promise for enhancing its therapeutic index and reducing systemic toxicity. [, ]
  • Exploring its potential in combination therapies: Combining SJG-136 with other chemotherapeutic agents or targeted therapies could potentially enhance its efficacy and overcome drug resistance. [, ]

DSB-120

Compound Description: DSB-120 is a PBD dimer lacking the C2-exo-methylene substitution present in SJG-136. This structural difference significantly impacts its DNA-binding properties and cytotoxic activity. DSB-120 exhibits a lower DNA binding energy and induces a smaller increase in DNA melting temperature compared to SJG-136. []

Relevance: DSB-120 serves as a crucial comparison point for understanding the impact of the C2-exo-methylene substitution in SJG-136. The presence of this substitution in SJG-136 contributes to its superior DNA binding affinity, resulting in more potent and persistent interstrand cross-links. [] Additionally, SJG-136 demonstrates greater cytotoxicity against various cancer cell lines compared to DSB-120, highlighting the importance of this structural feature for enhancing antitumor activity. []

mmy-SJG

Compound Description: mmy-SJG represents the mono-functional analog of SJG-136. [] This structural variation directly influences its DNA-interactive properties and, consequently, its cytotoxic potential.

Relevance: The comparison between SJG-136 and mmy-SJG allows for the assessment of the impact of the dimeric structure on biological activity. Studies demonstrate that the bifunctional nature of SJG-136, enabling interstrand cross-linking, significantly contributes to its higher cytotoxicity compared to the mono-functional mmy-SJG. [] This comparison underscores the importance of the dimeric structure for the potent antitumor activity observed with SJG-136.

Mono-functional Melphalan

Compound Description: Mono-functional melphalan is a derivative of the clinically used DNA cross-linking agent melphalan. Its structural modification limits its ability to form interstrand cross-links in DNA. []

Relevance: Comparing SJG-136 with mono-functional melphalan provides insights into the unique DNA-interactive properties and cytotoxic profiles of minor groove binders versus major groove binders. While both compounds are structurally designed to induce DNA damage, SJG-136 demonstrates significantly higher cytotoxicity, underscoring the potential advantages of targeting the DNA minor groove for enhanced antitumor activity. []

Melphalan

Compound Description: Melphalan is a clinically utilized DNA cross-linking agent that interacts with DNA through the major groove. [, ] It serves as a reference point for comparing the efficacy and mechanism of action of SJG-136.

Relevance: Contrasting SJG-136 with melphalan highlights the distinct mechanisms and effectiveness of minor groove versus major groove DNA binding agents. SJG-136 consistently exhibits higher cytotoxicity than melphalan across various cell lines. [, ] This difference in activity likely arises from the persistent nature of SJG-136-induced interstrand cross-links, which are less efficiently repaired by cellular mechanisms compared to the DNA damage induced by melphalan. [, ] This comparison underscores the potential therapeutic advantages of SJG-136 as a DNA-damaging anticancer agent.

Bizelesin

Compound Description: Bizelesin is another potent DNA minor groove alkylating agent known to cause dose-limiting myelosuppression. [] It serves as a valuable comparison point to assess the potential myelosuppressive effects of SJG-136.

Relevance: Comparing the in vitro myelosuppressive effects of SJG-136 with bizelesin revealed a crucial difference in species sensitivity. While bizelesin exhibited a large disparity in toxicity towards human, canine, and murine granulocyte-macrophage colony-forming units, SJG-136 showed a much smaller species variation. [] This finding suggests that SJG-136 may have a wider therapeutic window with a reduced risk of dose-limiting myelosuppression compared to bizelesin.

GD113

Compound Description: GD113 is a PBD dimer structurally similar to SJG-136 but with a crucial difference: a C7/C7'-linkage instead of the C8/C8'-linkage found in SJG-136. This variation renders GD113 incapable of forming DNA interstrand cross-links. []

Relevance: GD113 serves as a negative control in studies investigating the DNA-binding properties and biological activity of SJG-136. Unlike SJG-136, GD113 does not produce DNA footprints at the 5'-G-GATC-C-3' sequence, nor does it block transcription at comparable concentrations. [] This contrast highlights the importance of the C8/C8'-linkage in SJG-136 for its ability to form sequence-specific interstrand cross-links, which ultimately contribute to its potent cytotoxic effects.

DC-81

Compound Description: DC-81 is a monomeric PBD compound that serves as a structural subunit of SJG-136. [] Two C2-exo-methylene-substituted DC-81 units, connected through a propanedioxy linker at their C8 positions, constitute the SJG-136 molecule.

Relevance: DC-81 is crucial for understanding the structure-activity relationship of SJG-136. The dimeric structure of SJG-136, formed by linking two DC-81 units, significantly enhances its DNA-binding affinity and cytotoxic potency compared to the monomeric DC-81. []

Dilactam Analogue of SJG-136 (Compound 21)

Compound Description: This analogue of SJG-136 lacks the reactive N10-C11/N10'-C11' imine moieties essential for covalent interaction with DNA. [] Despite this, it retains some ability to stabilize the DNA helix and exhibits cytotoxicity in specific cell lines.

Relevance: The dilactam analogue of SJG-136 helps dissect the contributions of covalent and non-covalent interactions to the overall biological activity of SJG-136. The residual activity observed with this analogue, albeit significantly reduced compared to SJG-136, suggests that non-covalent interactions with DNA may play a role in its mechanism of action. []

Anthramycin

Compound Description: Anthramycin is a naturally occurring PBD and a DNA minor groove binder. [, ] It serves as a model compound for understanding the fundamental DNA-binding properties of PBDs.

Relevance: Anthramycin provides a reference point for comparing the DNA-binding characteristics of SJG-136. While both compounds target the DNA minor groove, SJG-136, as a dimer, exhibits a broader sequence selectivity and greater potency compared to the monomeric anthramycin. [] Additionally, SJG-136's ability to form interstrand cross-links contributes to its enhanced cytotoxic effects compared to anthramycin. []

GWL-78

Compound Description: GWL-78 is a synthetic C8-linked PBD bis-pyrrole conjugate that spans six base pairs upon DNA binding. []

Relevance: GWL-78, like SJG-136, exemplifies the strategy of enhancing the DNA-binding properties of PBDs through chemical modifications. The comparison of these compounds highlights the impact of structural variations, such as linker length and conjugated moieties, on DNA sequence selectivity and binding affinity. []

Tomaymycin

Compound Description: Tomaymycin, produced by Streptomyces achromogenes, is a naturally occurring PBD structurally similar to the monomeric unit of SJG-136. []

Relevance: Tomaymycin serves as a natural product analog of the SJG-136 monomer. Understanding its biosynthesis and biological activity provides valuable insights into the structure-activity relationships and potential therapeutic applications of PBDs. []

SG2202

Compound Description: SG2202 represents a novel PBD dimer containing a C2-endo-exo unsaturated motif, a feature associated with potent DNA-interactive properties. []

Relevance: SG2202, like SJG-136, belongs to the family of potent PBD dimers designed for enhanced DNA cross-linking activity and cytotoxicity. These compounds highlight the ongoing efforts to optimize the structure of PBD dimers for improved therapeutic efficacy. []

SG2285

Compound Description: SG2285 is a water-soluble prodrug of SG2202. [] It contains bisulfite groups that temporarily inactivate the reactive PBD N10-C11 imines, enabling better drug delivery and activation within tumor cells.

Relevance: SG2285 exemplifies the development of prodrug strategies to enhance the pharmacological properties of potent PBD dimers like SJG-136 and SG2202. [] This approach aims to improve drug solubility, stability, and tumor targeting while minimizing off-target toxicity.

Source and Classification

SJG-136 is derived from natural products obtained from Streptomyces species, which are known for their antibiotic properties. The compound belongs to the class of DNA minor groove binders, specifically designed to enhance selectivity and efficacy in targeting DNA. Its development was motivated by the need for more effective chemotherapeutic agents that can overcome resistance mechanisms associated with traditional treatments like platinum-based drugs .

Synthesis Analysis

The synthesis of SJG-136 involves several key steps:

  1. Starting Materials: The synthesis begins with appropriate precursors that can be modified to introduce the pyrrolobenzodiazepine structure.
  2. Formation of Imine Moieties: Two imine groups are introduced, which are crucial for the compound's ability to react with guanine residues in DNA.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity necessary for biological testing.

The synthesis parameters are critical; for example, reaction temperatures and times must be optimized to yield the desired product without significant by-products .

Molecular Structure Analysis

The molecular structure of SJG-136 is characterized by its unique pyrrolobenzodiazepine framework. Key features include:

  • Molecular Weight: 556 g/mol.
  • Binding Sites: The compound preferentially binds to 5'-purine-GATC-pyrimidine sequences in DNA, forming stable interstrand cross-links.
  • Three-Dimensional Configuration: The binding occurs primarily in the minor groove of DNA, causing minimal perturbation of the helical structure, which is advantageous for maintaining DNA integrity while inhibiting transcription .
Chemical Reactions Analysis

SJG-136 undergoes several significant chemical reactions:

  1. DNA Cross-Linking: The primary reaction involves the formation of covalent bonds with guanine bases on opposite strands of DNA. This reaction is rapid and results in stable cross-links that inhibit DNA replication and transcription.
  2. Resistance to Repair: The cross-links formed by SJG-136 are notably resistant to recognition and repair by cellular DNA repair mechanisms, enhancing its potential efficacy as an antitumor agent .
  3. Interaction with RNA Polymerase: At higher concentrations, SJG-136 can inhibit RNA polymerase activity, further contributing to its cytotoxic effects .
Mechanism of Action

The mechanism of action of SJG-136 involves several steps:

  1. Binding: SJG-136 selectively binds to the minor groove of DNA at specific sequences (5'-GATC-3').
  2. Cross-Link Formation: The imine moieties react with the N-2 positions of guanines on opposite strands, resulting in interstrand cross-links.
  3. Inhibition of Cellular Processes: These cross-links prevent proper DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

This mechanism allows SJG-136 to exert potent antitumor effects while minimizing damage to normal tissues .

Physical and Chemical Properties Analysis

SJG-136 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethylacetamide and other organic solvents, facilitating its formulation for intravenous administration.
  • Stability: The compound maintains stability under physiological conditions, which is crucial for its therapeutic application.
  • Pharmacokinetics: Studies indicate linear pharmacokinetics within certain dosing ranges (10–60 µg/m²), with a maximum tolerated dose established during clinical trials .
Applications

SJG-136 has significant potential applications in oncology:

SJG-136 represents a promising advancement in targeted cancer therapy, leveraging its unique molecular interactions with DNA to achieve significant therapeutic outcomes while potentially reducing adverse effects associated with traditional chemotherapeutic agents.

Properties

CAS Number

232931-57-6

Product Name

Sjg-136

IUPAC Name

(6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

Molecular Formula

C31H32N4O6

Molecular Weight

556.6 g/mol

InChI

InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1

InChI Key

RWZVMMQNDHPRQD-SFTDATJTSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC

Solubility

Soluble in DMSO

Synonyms

SG-2000; BN-2629; NSC-694501; NSC-D-694501; SJG-136; UP-2001; NSCD-694501; SG2000; BN2629; NSC694501; NSCD694501; SJG136; UP2001; NSCD694501; SG 2000; BN 2629; NSC 694501; NSC D 694501; SJG 136; UP 2001; NSCD 694501

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.